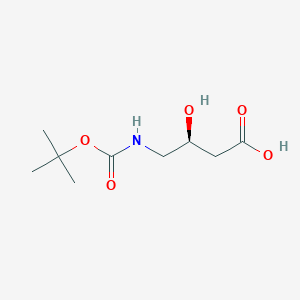

(S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid

Beschreibung

(S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid is a chiral β-hydroxy acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the C4 position and a hydroxyl group at C3. This compound serves as a critical intermediate in organic synthesis, particularly in peptide chemistry and pharmaceutical development. The Boc group acts as a protective moiety for amines, enhancing stability during synthetic processes while allowing selective deprotection under mild acidic conditions. Its stereochemistry (S-configuration at C4) and hydroxyl group contribute to its utility in constructing enantioselective drug candidates or bioactive molecules.

Eigenschaften

IUPAC Name |

(3S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-5-6(11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZOIOCDCZQUCM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10515993 | |

| Record name | (3S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127852-78-2 | |

| Record name | (3S)-4-[(tert-Butoxycarbonyl)amino]-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Amino Group Protection

The tert-butoxycarbonyl (Boc) group is introduced to the amino moiety using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. In a typical procedure:

-

Reactants : 4-aminobutanoic acid (1.0 eq), Boc₂O (1.2 eq), triethylamine (1.5 eq).

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Yield : 85–92% after purification via silica gel chromatography.

The Boc group shields the amine from undesired side reactions during subsequent steps.

Hydroxyl Group Introduction

The 3-hydroxy group is introduced via stereoselective oxidation-reduction:

-

Oxidation : The 3-position is oxidized to a ketone using Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) in DCM.

-

Reduction : Asymmetric reduction of the ketone to the (S)-alcohol is achieved using Corey-Bakshi-Shibata (CBS) catalyst or enantioselective biocatalysts.

| Step | Reagents/Conditions | Stereochemical Outcome | Yield (%) |

|---|---|---|---|

| Oxidation | DMP, DCM, 0°C, 2 h | Ketone intermediate | 78–85 |

| Reduction | (S)-CBS catalyst, BH₃·THF, –20°C, 6 h | (S)-configured alcohol | 70–75 |

Chiral Induction Strategies

Asymmetric Catalysis

The CBS reduction employs a chiral oxazaborolidine catalyst to enforce (S)-configuration. Key parameters:

Enzymatic Resolution

Lipases (e.g., Candida antarctica) resolve racemic mixtures via kinetic resolution. For example:

-

Substrate : Racemic 3-hydroxybutanoate ester.

-

Conditions : Phosphate buffer (pH 7.0), 37°C, 24 h.

Industrial-Scale Production

Continuous Flow Systems

Microreactors enhance mass/heat transfer, improving yield and ee:

Crystallization Optimization

Anti-solvent crystallization (e.g., water in ethanol) achieves >99.5% purity:

Characterization and Quality Control

Spectroscopic Analysis

Chiral Purity Assessment

-

HPLC : Chiralpak AD-H column, hexane/isopropanol (80:20), 1.0 mL/min.

-

Retention time : (S)-isomer = 12.3 min; (R)-isomer = 14.7 min.

Challenges and Mitigation

Racemization During Deprotection

Boc removal with trifluoroacetic acid (TFA) can racemize the (S)-center. Solutions include:

Byproduct Formation

Side reactions (e.g., β-elimination) are minimized by:

Comparative Analysis of Methods

| Method | EE (%) | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| CBS Catalysis | 98 | 70 | Moderate | High |

| Enzymatic Resolution | 99 | 50 | High | Medium |

| Continuous Flow | 97 | 85 | High | Low |

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amino acid.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Coupling: Reagents such as DIC and HOBt are used for peptide coupling reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid primarily involves its role as a protecting group. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The protection is achieved through the formation of a carbamate, which is stable under a variety of conditions. The Boc group can be removed under acidic conditions, allowing for the free amino group to participate in subsequent reactions .

Vergleich Mit ähnlichen Verbindungen

Stereochemical and Functional Group Variations

- Target Compound vs. : The target lacks the methyl group on the amino moiety (C4 vs. The (2S,3R) stereochemistry in may confer distinct conformational preferences compared to the target’s S-configuration .

- Target Compound vs. : The shorter butanoic acid backbone (C4 vs. C5 in ) reduces steric hindrance, possibly improving solubility in aqueous systems. ’s methyl branch (C4) may enhance lipophilicity, favoring membrane permeability in drug candidates .

- Target Compound vs. : The hydroxyl group at C3 in the target contrasts with ’s trifluoro and dimethyl groups, which likely improve metabolic stability but reduce polarity .

Biologische Aktivität

(S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid, commonly known as Boc-4-amino-3-hydroxybutanoic acid, is a chiral amino acid derivative with significant potential in various biological applications, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique structural features, which contribute to its biological activity. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₉H₁₇NO₅

- Molecular Weight : 219.24 g/mol

- CAS Number : 69489-07-2

- Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various solvents.

The biological activity of (S)-4-((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid can be attributed to several mechanisms:

- Neuroprotective Effects : Research indicates that compounds structurally related to Boc-4-amino-3-hydroxybutanoic acid exhibit neuroprotective properties against oxidative stress. For instance, similar compounds have been shown to reduce apoptosis in neuronal cells subjected to oxidative stress conditions such as oxygen-glucose deprivation (OGD) .

- Antioxidant Activity : The compound may exert antioxidant effects by modulating intracellular reactive oxygen species (ROS) levels and enhancing the activity of antioxidant enzymes such as catalase and superoxide dismutase .

- Regulation of Signaling Pathways : Studies suggest that Boc derivatives can influence key signaling pathways involved in cell survival, such as the Akt/Nrf2/HO-1 pathway, which is crucial for cellular responses to oxidative stress .

Case Studies

- Neuroprotection in Ischemic Models

- Antioxidant Properties

Table 1: Summary of Biological Activities

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇NO₅ |

| Molecular Weight | 219.24 g/mol |

| CAS Number | 69489-07-2 |

| Melting Point | Not available |

| Boiling Point | 411.8 ± 40 °C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.